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3,3-Difluoro-D-alanine

Enzyme kinetics Alanine racemase Suicide substrate

Avoid the pitfall of assuming fluorinated D-alanine analogs are interchangeable. 3,3-Difluoro-D-alanine is the specific D-enantiomer that uniquely enables study of both inactivation and reactivation phases of alanine racemase, unlike mono- or trifluoro analogs. - Enables trapping of a transient, reversibly inactivated enzyme state. - Defined kinetics: kinact = 2.2 min⁻¹; partition ratio = 5000. - Processed 14-fold faster than the L-isomer, ensuring assay specificity.

Molecular Formula C3H5F2NO2
Molecular Weight 125.07 g/mol
Cat. No. B12947680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-D-alanine
Molecular FormulaC3H5F2NO2
Molecular Weight125.07 g/mol
Structural Identifiers
SMILESC(C(F)F)(C(=O)O)N
InChIInChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m1/s1
InChIKeyRDWIWGLYYQZMFQ-PVQJCKRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-D-alanine Overview


3,3-Difluoro-D-alanine (β,β-Difluoro-D-alanine) is a synthetic, fluorinated amino acid analog characterized by the substitution of two hydrogen atoms at the β-carbon of D-alanine with fluorine atoms . This specific D-enantiomeric form is a critical tool in mechanistic enzymology and antibacterial research, acting as a suicide substrate for alanine racemase, an essential enzyme in bacterial cell wall biosynthesis [1]. Its unique fluorination pattern dictates a distinct kinetic profile and enzyme adduct stability compared to its mono- and trifluorinated analogs, enabling researchers to precisely probe enzyme mechanisms and investigate the role of D-amino acids in biological systems [2].

3,3-Difluoro-D-alanine: Substitution Pitfalls


A common procurement or experimental pitfall is assuming that fluorinated D-alanine analogs are interchangeable. This is demonstrably false. The number and position of fluorine atoms at the β-carbon create a spectrum of enzyme-substrate interactions, ranging from catalytic turnover efficiency to the stability of the resulting enzyme-inhibitor complex. For example, replacing 3,3-Difluoro-D-alanine with its L-isomer or the trifluorinated analog in an alanine racemase assay will yield drastically different kinetic and inactivation data [1]. Specifically, the D-isomer of 3,3-Difluoroalanine is processed 14-fold faster by the enzyme than the L-isomer, and the trifluoro analog acts as a much more efficient suicide substrate with a different adduct stability profile [1]. Direct substitution without rigorous validation will lead to non-reproducible results, misinterpretation of enzyme mechanism, and potentially failed in vivo experiments due to divergent metabolic handling [2].

3,3-Difluoro-D-alanine: Head-to-Head Comparisons


Enzyme Kinetics: D- vs L-Isomer Activity

The enzymatic processing of fluorinated D-alanine analogs by E. coli alanine racemase is highly dependent on the degree of fluorination. The D-isomer of 3,3-difluoroalanine displays a dramatically higher Vmax compared to its L-isomer, and a partition ratio (catalytic turnovers per inactivation event) that is significantly higher than that of the mono- and trifluorinated analogs [1]. This data positions it as a unique intermediate between the more efficiently processed monofluoro compound and the highly efficient suicide substrate trifluoroalanine, making it a valuable tool for studying the transition state of enzyme inactivation [2].

Enzyme kinetics Alanine racemase Suicide substrate

Inactivation Rate vs 3-Fluoro-D-alanine

The defining characteristic of a suicide substrate is its inactivation rate constant (kinact). 3,3-Difluoro-D-alanine (D-β,β-difluoroalanine) inactivates E. coli alanine racemase with a kinact of 2.2 min⁻¹, which is approximately five times faster than the kinact of 0.47 min⁻¹ reported for its monofluorinated counterpart, 3-fluoro-D-alanine (calculated from a partition ratio of 820 and kcat of ~385 min⁻¹) [1][2]. This indicates that while 3-fluoro-D-alanine undergoes more catalytic turnovers before inactivation, 3,3-difluoro-D-alanine shuts down enzyme activity more rapidly, which is a critical parameter for applications requiring swift enzyme inhibition.

Enzyme inactivation Alanine racemase Suicide substrate

Adduct Stability: Reversible vs Stable Analogs

The nature of the inactivated enzyme complex is a key differentiator. While 3-fluoro-D-alanine and 3,3,3-trifluoro-D-alanine both form stable, irreversible enzyme-inhibitor adducts, 3,3-difluoro-D-alanine produces a labile derivative from which the enzyme can spontaneously regain catalytic activity [1]. This reversible inactivation is attributed to the unique oxidation state of the β-carbon in the adducted substrate fragment, making it susceptible to hydrolytic or oxidative reactivation [1]. This property allows researchers to study the kinetics of enzyme reactivation, a dimension not accessible with the other analogs.

Enzyme mechanism Alanine racemase Covalent adduct

Chiral Separation Efficiency

The degree of fluorination directly impacts the chromatographic behavior of alanine enantiomers. A study comparing the separation of 3-fluoroalanine, 3,3-difluoroalanine, and 3,3,3-trifluoroalanine enantiomers on chiral ligand-exchange columns found that substitution of hydrogen for fluorine atoms results in a significant increase in the selectivity of separation [1]. 3,3-Difluoroalanine provides an optimal balance, offering enhanced resolution compared to the monofluoro analog without the excessive retention times or peak broadening that can be observed with the more hydrophobic trifluoro analog, thereby improving analytical throughput and purity verification.

Chiral chromatography Analytical chemistry Enantiomer separation

Proteolytic Stability Enhancement

The incorporation of fluorinated amino acids, such as 3,3-difluoro-D-alanine, into peptides is a well-established strategy to enhance metabolic stability. The strong electron-withdrawing effect of the gem-difluoro group alters the electronic landscape of the peptide backbone, protecting adjacent amide bonds from proteolytic cleavage [1]. While direct comparative data for 3,3-difluoro-D-alanine in a specific peptide context is often proprietary or not published, this class-level effect is more pronounced with the difluoro moiety compared to monofluoro substitution due to increased steric and electronic perturbation, and it avoids the potential for excessive hydrophobicity and steric bulk that can be introduced by a trifluoromethyl group [2]. This makes it a preferred building block for designing longer-acting peptide-based probes or therapeutics.

Metabolic stability Peptidomimetics Drug design

3,3-Difluoro-D-alanine Applications


Inactivation & Reactivation Kinetics

For enzymologists studying PLP-dependent racemases, 3,3-Difluoro-D-alanine is the only fluorinated D-alanine analog that permits the study of both the inactivation (kinact = 2.2 min⁻¹) and the subsequent reactivation phases of the enzyme's catalytic cycle [1]. Its labile adduct formation allows researchers to trap and characterize a transient, reversibly inactivated state that is not accessible with the permanently inactivating 3-fluoro or 3,3,3-trifluoro analogs. This makes it an indispensable tool for dissecting the precise chemical steps of enzyme suicide inactivation and recovery.

High-Throughput Screening for Racemase Inhibitors

Due to its well-defined kinetic parameters and its position as an intermediate-efficiency suicide substrate, 3,3-Difluoro-D-alanine is an ideal positive control and comparator in high-throughput screens aimed at discovering novel alanine racemase inhibitors. Its faster inactivation rate (2.2 min⁻¹) compared to 3-fluoro-D-alanine (~0.47 min⁻¹) provides a robust, time-resolved signal for assay development [1][2]. Researchers can benchmark new chemical entities against its unique profile of Vmax and partition ratio (5000) to classify novel inhibitors based on their mechanism of action [1].

Stabilized Peptidomimetic Synthesis

Medicinal chemists seeking to improve the proteolytic stability of a D-alanine-containing lead peptide should prioritize 3,3-difluoro-D-alanine over its monofluorinated counterpart. The gem-difluoro group confers a stronger electron-withdrawing effect, which is a class-leading predictor of enhanced resistance to proteases like α-chymotrypsin [3]. This strategic substitution can increase the in vivo half-life of peptide probes or drug candidates without introducing the potentially problematic hydrophobicity and steric bulk associated with trifluoromethyl groups. Its defined stereochemistry (D-isomer) ensures proper interaction with D-amino acid-specific targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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